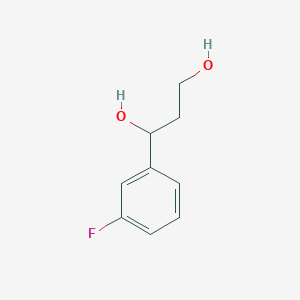

1-(3-Fluorophenyl)propane-1,3-diol

Description

1-(3-Fluorophenyl)propane-1,3-diol is a fluorinated aromatic diol characterized by a propane-1,3-diol backbone substituted with a 3-fluorophenyl group at the 1-position. These analogs often serve as lignin model compounds, pharmaceutical intermediates, or bioactive metabolites .

Properties

CAS No. |

51699-47-9 |

|---|---|

Molecular Formula |

C9H11FO2 |

Molecular Weight |

170.18 g/mol |

IUPAC Name |

1-(3-fluorophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H11FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 |

InChI Key |

NNSRZZIDIQCCOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-fluorophenylpropanal using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired diol.

Industrial Production Methods: Industrial production of 1-(3-Fluorophenyl)propane-1,3-diol may involve the catalytic hydrogenation of 3-fluorophenylpropanal using a heterogeneous catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the diol to produce alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-fluorophenylpropanoic acid.

Reduction: 1-(3-fluorophenyl)propan-1-ol.

Substitution: 1-(3-methoxyphenyl)propane-1,3-diol.

Scientific Research Applications

1-(3-Fluorophenyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, synthetic pathways, and biological activities of 1-(3-fluorophenyl)propane-1,3-diol can be inferred from its structural analogs. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Substituent effects on solubility, stability, and reactivity are critical:

- Fluorine vs. Chlorine: 1-(3-Chlorophenyl)propane-1,3-diol (): The electron-withdrawing chlorine substituent increases polarity compared to non-halogenated analogs, influencing solubility in organic solvents. Its cis/trans isomers (55:45 to 60:40 ratio) are separable via chromatography . 1-(3-Fluorophenyl)propane-1,3-diol: Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability and bioavailability compared to chlorine analogs, though experimental data are lacking.

- Hydroxy/Methoxy Substituents: 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol (): The phenolic -OH and methoxy groups confer hydrogen-bonding capacity, enhancing water solubility. This compound exhibits NO-inhibitory activity (IC₅₀ = 98.5 μM) . 1-(3,4-Dimethoxyphenyl)propane-1,3-diol (): Methoxy groups reduce polarity, favoring microbial degradation. Pseudomonas acidovorans utilizes this compound as a carbon source via cleavage of β-aryl ether bonds .

Microbial Degradation

Lignin-model diols are metabolized via distinct pathways:

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (): Degraded by Pseudomonas acidovorans via oxidative cleavage of β-aryl ether bonds, yielding vanillic acid derivatives .

- Fluorinated analogs : The fluorine atom’s resistance to enzymatic cleavage may hinder biodegradation, though this remains speculative.

Natural Occurrence

Several diols are isolated from plants:

- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (): Found in Taxus cuspidata bark, marking its first report in the Taxus genus .

- 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(ω-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (): Identified in mango leaves, exhibiting structural complexity due to ether linkages .

Biological Activity

1-(3-Fluorophenyl)propane-1,3-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-(3-Fluorophenyl)propane-1,3-diol is C10H13F1O2. The presence of a fluorine atom at the meta position on the phenyl ring enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The mechanism of action of 1-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom increases the compound’s ability to engage with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis

To understand the uniqueness of 1-(3-Fluorophenyl)propane-1,3-diol, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(4-Fluorophenyl)propane-1,3-diol | Structure | Different position of fluorine may influence reactivity and activity. |

| 2-(4-Methoxyphenyl)propane-1,3-diol | Structure | Methoxy group alters electronic properties compared to fluorine. |

| 2-(4-Methylphenyl)propane-1,3-diol | Structure | Methyl group impacts steric hindrance and biological interactions. |

Research Findings

Recent studies have investigated various aspects of the biological activity of 1-(3-Fluorophenyl)propane-1,3-diol:

Antimicrobial Studies

In vitro assays have shown that 1-(3-Fluorophenyl)propane-1,3-diol exhibits significant antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized as a potential mechanism.

Anti-inflammatory Effects

A study focusing on inflammatory pathways demonstrated that 1-(3-Fluorophenyl)propane-1,3-diol can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis .

Case Studies

Case Study 1 : A study on DSS-induced colitis in mice showed that treatment with 1-(3-Fluorophenyl)propane-1,3-diol resulted in a significant reduction in disease activity index compared to untreated controls. This indicates its therapeutic potential in gastrointestinal inflammatory conditions .

Case Study 2 : In a model assessing oxidative stress, administration of the compound led to decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect that could further contribute to its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.